Cas no 3626-28-6 (Direct Green 1)
Direct Green 1 structure
Product Name:Direct Green 1
CAS-Nr.:3626-28-6
MF:C34H23N7Na2O8S2
MW:767.69806599617
CID:84820
PubChem ID:135506439
Update Time:2025-04-18
Direct Green 1 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Direct Green 1
- disodium,(6Z)-4-amino-5-oxo-3-[[4-[4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl]phenyl]diazenyl]-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate
- Amanil Green LT
- C.I. Direct green 1
- Dark Green EMBL
- Direct Dark Green
- Direct Dark Green B
- Direct Green WAC
- Erie Green WAC
- Erie Green WT
- Fenamin Green M
- Pontamine Green S
- 4-Amino-5-hydroxy-3-[2-[4'-[2-(4-hydroxyphenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-6-(2-phenyldiazenyl)-2,7-naphthalenedisulfonic acid sodium salt
- C.I. 30280
- Benzanil Dark Green BW
- Chrome Leather Dark Green N
- Union Dark Green B
- Kayaku Direct Dark Green B
- CCRIS 4806
- Chlorazol Dark Green PL
- CI 30280
- Tertrodirect Green BG
- Airedale Green BWD
- Phenamine Dark Green B
- Disodium 4-amino-5-hydroxy-3-((4'-((4-hydroxyphenyl)azo)(1,1'-biphenyl)-4-yl)azo)-6-(phenylazo)naphthalene-2,7-disulphonate
- Sandopel Dark Green B
- 1NKK0HI483
- Diaphthamine Fast Black FE
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-(2-(4'-(2-(4-hydroxyphenyl)diazenyl)(1,1'-biphenyl)-4-yl)diazenyl)-6-(2-phenyldiazenyl)-, sodium salt (1:2)
- HSDB 4222
- DISODIUM 4-AMINO-5-HYDROXY-3-((4'-((4- HYDROXYPHENYL)AZO)(1,1'-BIPHENYL)-4-YL)AZO)-6- (PHENYLAZO)NAPHTHALENE-2,7-DISULPHONATE
- CI DIRECT GREEN 1
- Vondacel Green DB
- Direct Black Green
- disodium;4-amino-5-hydroxy-3-[[4-[4-[(4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate
- Azine Dark Green BH/C
- Cresotine Dark Green B
- Brasilamina Green B
- Nippon Dark Green B
- Disodium 4-amino-5-hydroxy-3-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]-6-(phenylazo)naphthalene-2,7-disulphonate
- Direct Dark Green WS
- Direct Dark Green Supra
- Atul Direct Dark Green P
- C.I. Direct Green 1, disodium salt
- Diazine Dark Green P
- Bencidal Dark Green B
- Diamine Dark Green B
- Diphenyl Dark Green B
- Hispamin Green WT
- Direct Dark Green A
- Enianil Dark Green BG
- Diphenyl Dark Green BN
- Chrome Leather Green B
- DTXSID3025201
- CI Direct Green 1, disodium salt
- 3626-28-6
- C.I. DIRECT GREEN 1 [HSDB]
- Azocard Dark Green B
- Naphthamine Dark Green B
- Aizen Direct Dark Green BH
- Direct Deep Green A
- Benzo Dark Green BA-CF
- Atlantic Dark Green
- Diacotton Dark Green
- Mitsui Direct Dark Green BX
- Chrome Leather Dark Green S
- Direct Dark Green BF
- Direct Dark Green MB
- AKOS024434547
- Direct Dark Green S
- Atlantic Green WT
- Direct Dark Green BG
- Naphtamine Dark Green B
- Benzo Dark Green B
- Diazol Green Black N
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4'-((4-hydroxyphenyl)azo)(1,1'-biphenyl)-4-yl)azo)-6-(phenylazo)-, disodium salt
- UNII-1NKK0HI483
- NS00048325
- Diazine Dark Green BO
- Diamine Dark Green N
- Diaphtamine Fast Black FE
- 2,6-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4'-((4-hydroxyphenyl)azo)(1,1'-biphenyl)-4-yl)azo)-6-(phenylazo)-, disodium salt
- SCHEMBL10621032
- Calcomine Dark Green BG
- Q27252650
- EINECS 222-835-1
- Shikiso Direct Dark Green B
-
- Inchi: 1S/C34H25N7O8S2.2Na/c35-31-30-22(19-29(51(47,48)49)33(34(30)43)41-38-23-4-2-1-3-5-23)18-28(50(44,45)46)32(31)40-39-25-12-8-21(9-13-25)20-6-10-24(11-7-20)36-37-26-14-16-27(42)17-15-26;;/h1-19,42-43H,35H2,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2/b37-36+,40-39+,41-38+;;
- InChI-Schlüssel: DDLNJHAAABRHFY-DVHJKKPTSA-L
- Lächelt: S(C1=C(C(=C2C(=C(C(=CC2=C1)S(=O)(=O)[O-])/N=N/C1C=CC=CC=1)O)N)/N=N/C1C=CC(=CC=1)C1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)O)(=O)(=O)[O-].[Na+].[Na+]
Berechnete Eigenschaften
- Genaue Masse: 767.08400
- Monoisotopenmasse: 767.084491
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 15
- Schwere Atomanzahl: 53
- Anzahl drehbarer Bindungen: 7
- Komplexität: 1680
- Anzahl kovalent gebundener Einheiten: 3
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 265
Experimentelle Eigenschaften
- PSA: 271.80000
- LogP: 11.29740
Direct Green 1 Verwandte Literatur
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
3626-28-6 (Direct Green 1) Verwandte Produkte
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Empfohlene Lieferanten
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Mitglied
CN Lieferant
Großmenge
Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz